![molecular formula C13H16N2O2 B11876298 (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol](/img/structure/B11876298.png)
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol
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Overview
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol: is a complex organic compound characterized by the presence of a tetrahydropyran ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydroxide, and solvents like methanol and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol include:
- (Tetrahydro-2H-pyran-4-yl)methanol
- 1H-indazole-4-methanol
- (Tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness
What sets this compound apart is its unique combination of the tetrahydropyran and indazole rings.
Biological Activity
The compound (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)methanol is a member of the indazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Before exploring biological activity, it is essential to understand the chemical properties of the compound:
Property | Value |
---|---|
Molecular Formula | C13H15N3O |
Molecular Weight | 217.27 g/mol |
Boiling Point | 428.7 ± 35.0 °C (Predicted) |
Density | 1.36 ± 0.1 g/cm³ (Predicted) |
pKa | 3.30 ± 0.30 (Predicted) |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- In vitro studies : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM, indicating potent activity against cancer cells .
- Mechanism of action : The proposed mechanism involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, the compound can effectively halt the proliferation of cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of a related indazole derivative on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with a noted decrease in tumor proliferation markers .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of indazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the indazole structure enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .
The biological activity of This compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in inflammation and cell signaling pathways can alter cellular responses, leading to reduced inflammation or inhibited cancer progression.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[1-(oxan-2-yl)indazol-4-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8,13,16H,1-2,6-7,9H2 |
InChI Key |
DTCREAOGRQLTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)CO |
Origin of Product |
United States |
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